molecular formula C18H19N3O3S B2496418 N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 1001520-07-5

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2496418
CAS RN: 1001520-07-5
M. Wt: 357.43
InChI Key: XTQBPQSUNLDRPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions starting from basic organic precursors. For instance, derivatives of quinazolinone, such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized using cyclohexyl precursors, highlighting the versatility and complexity of synthesis pathways for these compounds (Marinko et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide" is characterized by complex ring systems, including quinazolinone cores. These structures are often analyzed using spectroscopic methods such as NMR and IR, which provide insights into the arrangement of atoms and the presence of functional groups contributing to the compound's chemical behavior.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including alkylation and aminolysis, to produce derivatives with potential biological activities. The reactivity is influenced by the presence of functional groups, such as the acetamide and sulfanyl groups, which can undergo nucleophilic substitution reactions. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized, demonstrating the diverse chemical transformations these compounds can undergo (Berest et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • Peptidomimetic Building Blocks : Compounds like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks, indicating the utility of similar compounds in designing peptidomimetics for research and therapeutic applications (Marinko et al., 2000).

Anticancer Potential

  • Cytotoxic Evaluation : Quinazolinone derivatives have been explored for their cytotoxic effects against cancer cell lines, demonstrating the potential of this chemical scaffold in anticancer research. For instance, quinazolinone-oxadiazole conjugates exhibited significant cytotoxic activity against HeLa cell lines (Hassanzadeh et al., 2019).

Antitumor Activities

  • Broad Spectrum Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, underscoring the application of quinazolinone derivatives in developing antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking and Modeling

  • EGFR/HER2 Inhibition : Research into benzo[g]quinazolin benzenesulfonamide derivatives highlighted their potential as dual EGFR/HER2 inhibitors, a crucial target in cancer therapy, indicating the utility of related compounds in targeted cancer treatment (Alsaid et al., 2017).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(22)12-5-4-6-13(9-12)19-16(23)10-25-17-14-7-2-3-8-15(14)20-18(24)21-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQBPQSUNLDRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

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